
Asoxime chloride monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asoxime chloride monohydrate is a chemical compound known for its role as an oxime reactivator. It is primarily used to counteract intoxication by nerve agents, such as sarin and soman, by reactivating acetylcholinesterase (AChE) that has been inhibited by these toxic substances . This compound is crucial in medical and military applications for treating organophosphate poisoning.
準備方法
Synthetic Routes and Reaction Conditions: Asoxime chloride monohydrate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyridine derivatives with chlorinating agents to introduce the chloride groups. The oxime group is then introduced through a reaction with hydroxylamine. The final product is purified and crystallized to obtain the monohydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Chlorination: Introduction of chloride groups using agents like thionyl chloride.
Oximation: Reaction with hydroxylamine to form the oxime group.
Purification: Crystallization and drying to obtain the monohydrate form.
化学反応の分析
Types of Reactions: Asoxime chloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloride groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Various oxime derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with substituted nucleophiles.
科学的研究の応用
Asoxime chloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase.
Medicine: Used in the treatment of organophosphate poisoning, providing a critical countermeasure against nerve agents.
Industry: Employed in the development of antidotes and protective measures against chemical warfare agents.
作用機序
The primary mechanism of action of asoxime chloride monohydrate involves the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphate compounds. The oxime group in this compound binds to the phosphorylated serine residue in the active site of AChE, facilitating the removal of the phosphate group and restoring the enzyme’s activity . This reactivation process is crucial for reversing the toxic effects of nerve agents.
類似化合物との比較
Asoxime chloride monohydrate is compared with other oxime reactivators such as:
Pralidoxime: Another oxime reactivator used for treating organophosphate poisoning, but with different pharmacokinetic properties.
Obidoxime: Known for its higher efficacy in certain cases of poisoning but with a different safety profile.
Methoxime: Similar in function but varies in its chemical structure and reactivity.
Uniqueness: this compound is unique due to its high efficacy in reactivating AChE inhibited by a broad range of nerve agents, making it a versatile and essential compound in both medical and military applications .
特性
CAS番号 |
82504-20-9 |
|---|---|
分子式 |
C14H18Cl2N4O4 |
分子量 |
377.2 g/mol |
IUPAC名 |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride;hydrate |
InChI |
InChI=1S/C14H14N4O3.2ClH.H2O/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;;/h1-9H,10-11H2,(H-,15,19);2*1H;1H2 |
InChIキー |
GYEZCRHNOKYBFX-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |
正規SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


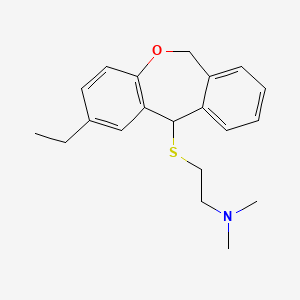


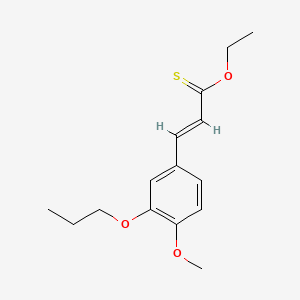
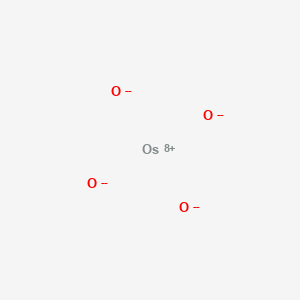

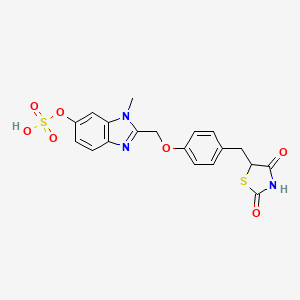
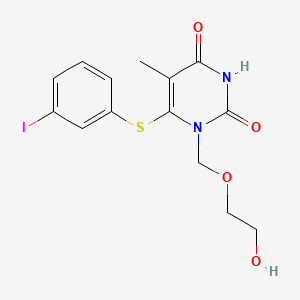
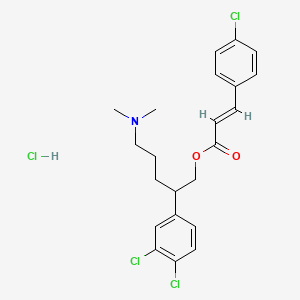


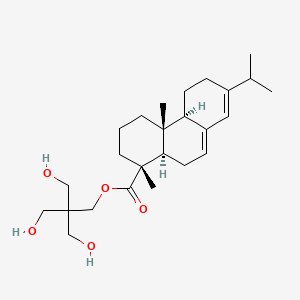
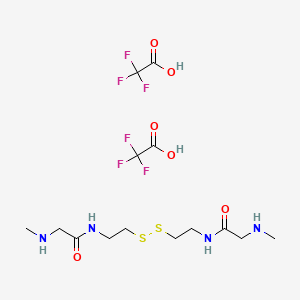
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
